molecular formula C27H28N4O3S B11338883 Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Cat. No.: B11338883
M. Wt: 488.6 g/mol
InChI Key: OGWULZGZYGXENN-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a bipyridine core, a cyano group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is unique due to its bipyridine core and the presence of both cyano and sulfanyl groups. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-2-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H28N4O3S/c1-2-34-27(33)24-23(18-12-14-29-15-13-18)21(16-28)26(31-25(24)19-8-4-3-5-9-19)35-17-22(32)30-20-10-6-7-11-20/h3-5,8-9,12-15,20,23,31H,2,6-7,10-11,17H2,1H3,(H,30,32)

InChI Key

OGWULZGZYGXENN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C#N)SCC(=O)NC3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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